molecular formula C19H14ClF2N3O2S B2900859 N-(4-(3-((3-chloro-4-fluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide CAS No. 1021255-74-2

N-(4-(3-((3-chloro-4-fluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide

Cat. No.: B2900859
CAS No.: 1021255-74-2
M. Wt: 421.85
InChI Key: DIHPLQYOAFSBND-UHFFFAOYSA-N
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Description

N-(4-(3-((3-chloro-4-fluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, a fluorobenzamide moiety, and a chloro-fluorophenyl group. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-((3-chloro-4-fluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated synthesis and purification systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an alcohol.

    Substitution: The chloro and fluoro groups on the phenyl rings can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, N-(4-(3-((3-chloro-4-fluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development. Its interactions with biological targets can be studied to understand its mechanism of action and therapeutic potential.

Medicine

In medicine, this compound is being investigated for its potential use in treating various diseases, including cancer and infectious diseases. Its ability to inhibit specific molecular targets makes it a promising candidate for drug development.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It can also serve as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(4-(3-((3-chloro-4-fluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro groups enhance its binding affinity and specificity, allowing it to effectively inhibit the activity of its targets. This inhibition can disrupt critical biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(3-((3-chloro-4-fluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and fluoro substituents enhances its reactivity and binding affinity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[4-[3-(3-chloro-4-fluoroanilino)-3-oxopropyl]-1,3-thiazol-2-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClF2N3O2S/c20-15-9-13(5-7-16(15)22)23-17(26)8-6-14-10-28-19(24-14)25-18(27)11-1-3-12(21)4-2-11/h1-5,7,9-10H,6,8H2,(H,23,26)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIHPLQYOAFSBND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC(=CS2)CCC(=O)NC3=CC(=C(C=C3)F)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClF2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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